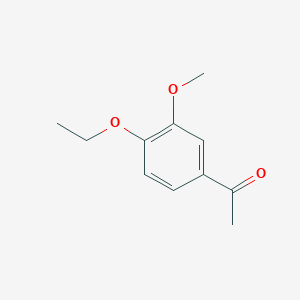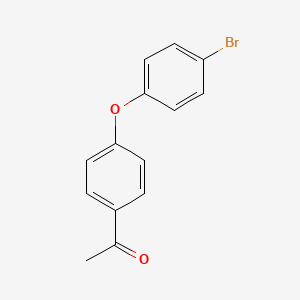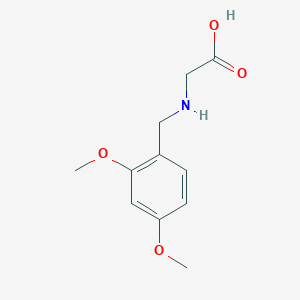
(2,4-二甲氧基-苄基氨基)-乙酸
描述
(2,4-Dimethoxy-benzylamino)-acetic acid (DMABA) is an organic compound that has been used in scientific research for decades. It is a small molecule that is easily synthesized and has a wide range of applications in the laboratory. DMABA has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
科学研究应用
合成和结构分析
一项研究重点关注新型 2,4-二甲氧基-四氢吡啶并[4,5-b]喹啉-6(7H)-酮的合成和晶体结构分析,展示了它们在理化性质研究和作为 SARS-CoV-2 蛋白酶的高效对接剂方面的潜力,表明在药物化学和药物设计中具有广泛的应用 (Patel 等人,2022).
光物理性质
对具有不同受体部分的二甲氧基取代三苯胺衍生物的研究揭示了它们的光学、光物理和电化学性质的见解。这些发现对开发在染料敏化太阳能电池和其他光电器件中具有潜在应用的材料具有重要意义 (Gudeika 等人,2020).
化学反应
另一项研究探索了 2-苄基氨基-1,4-萘醌与亚硝基硫酸的反应,导致产生各种杂环化产物。这项研究为有机合成领域做出了贡献,为创建具有药物开发和材料科学潜在应用的新型化合物提供了一条途径 (Gornostaev 等人,2019).
合成方法
关于由二甲氧基四氢呋喃和邻氨基苯甲酸酯合成 5,6-二氢-4H-吡咯并[1,2-a][1,4]苯并二氮杂卓的研究提供了对新型合成路线的见解。这项工作与开发新的药物制剂有关,突出了二甲氧基化合物在复杂有机合成中的多功能性 (Schindler 等人,2008).
腐蚀抑制
一项关于使用新合成的甘氨酸衍生物,2-(4-(二甲氨基)苄基氨基)乙酸盐酸盐,来控制浓 H2SO4 溶液中的低碳钢腐蚀的研究,展示了二甲氧基化合物在工业应用中的潜力,特别是在腐蚀抑制方面 (Amin & Ibrahim, 2011).
环境监测
开发一种高效液相色谱法来测定环境水中的二甲氧硫磷酸酯、2,4-二氯苯氧乙酸和其他杀虫剂,突出了二甲氧基衍生物在分析化学中的重要性,为环境监测和保护提供了新工具 (Nestorovska-Krsteska 等人,2008).
属性
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-8(10(5-9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVOIZUSHCYQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453060 | |
| Record name | (2,4-dimethoxy-benzylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20839-79-6 | |
| Record name | (2,4-dimethoxy-benzylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

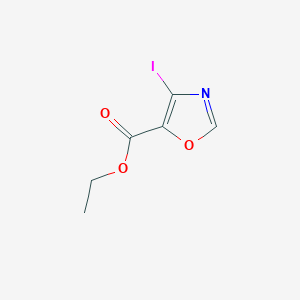
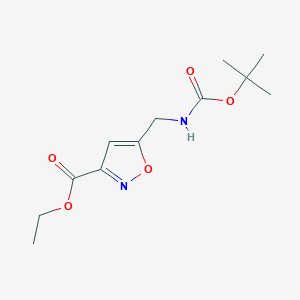
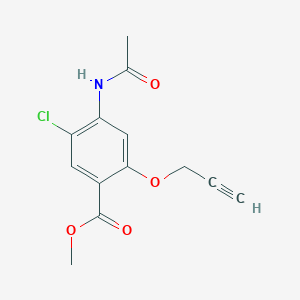

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)

